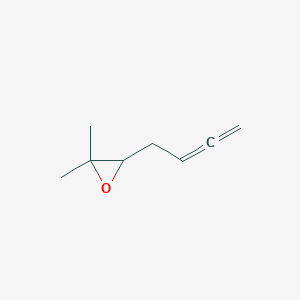

CID 13095276

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

124.18 g/mol |

InChI |

InChI=1S/C8H12O/c1-4-5-6-7-8(2,3)9-7/h5,7H,1,6H2,2-3H3 |

InChI Key |

WPPDUWTZYNQWJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)CC=C=C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering of Isophorone

Acetone (B3395972) Self-Condensation Pathways to Isophorone (B1672270)

The industrial production of isophorone relies exclusively on the self-condensation of acetone. mdpi.com The reaction mechanism begins with an aldol (B89426) reaction between two acetone molecules to form diacetone alcohol. mdpi.comgoogle.com This intermediate then dehydrates to yield mesityl oxide. mdpi.comgoogle.com A subsequent Michael addition reaction between mesityl oxide and a third acetone molecule, followed by an intramolecular aldol condensation and dehydration, results in the formation of the cyclic ketone, isophorone. google.combartleby.com Researchers have explored this transformation under various process conditions, including liquid-phase, vapor-phase, and supercritical states. mdpi.comresearchgate.net

Base-Catalyzed Liquid-Phase Synthesis Research

The liquid-phase condensation of acetone is a well-established method for isophorone production, often referred to as the Scholven process. mdpi.com This process is typically conducted at elevated temperatures, ranging from 150 to 250°C, and high pressures of approximately 3.5 MPa to maintain the reactants in the liquid phase. mdpi.comgoogle.com The reaction is primarily catalyzed by homogeneous alkaline catalysts, with aqueous solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) being the most common. mdpi.comresearchgate.net

Research has shown that while effective, the selectivity towards isophorone in the liquid-phase process can be limited, often falling below 70%, due to the formation of higher condensation products and ketonic resins. mdpi.com Studies have investigated the influence of different alkali hydroxide catalysts on the reaction. For instance, at 220°C, KOH has been shown to achieve a higher yield (40%) compared to NaOH (around 35%), although NaOH resulted in a slightly higher selectivity (57%). researchgate.net Other alkali hydroxides like Lithium hydroxide (LiOH) were found to be significantly less effective, mainly forming intermediate products like mesityl oxide. researchgate.net

| Catalyst | Temperature (°C) | Pressure (MPa) | Acetone Conversion (%) | Isophorone Selectivity (%) | Isophorone Yield (%) | Reference(s) |

| NaOH | 220 | 4.4 | ~61 | 57 | ~35 | researchgate.net |

| KOH | 220 | 4.4 | ~70 | ~57 | 40 | researchgate.net |

| Hydrotalcite | - | - | 38 | 51 | - | google.com |

Vapor-Phase Catalytic Routes Investigations

Vapor-phase condensation represents an alternative route for isophorone synthesis and has been studied for over eight decades. mdpi.com This method is often considered a greener process because it can achieve higher selectivity towards isophorone and avoids the production of alkaline wastewater associated with homogeneous liquid-phase methods. mdpi.com The reaction is typically carried out at atmospheric pressure with temperatures ranging from 250 to 350°C. mdpi.com

This process utilizes solid heterogeneous catalysts, with a significant focus on metal oxides. mdpi.comresearchgate.net A primary challenge in vapor-phase synthesis is catalyst deactivation due to coke formation on the catalyst surface. mdpi.com To mitigate this issue, the process is generally operated at a low acetone conversion rate, typically between 10% and 35%. mdpi.com Research into catalyst development aims to improve stability and performance. For example, a study using a magnesium-aluminum composite oxide catalyst in a fixed-bed reactor at 250°C and normal pressure reported an acetone conversion of 25.2% and an isophorone selectivity of 90.0%. patsnap.com

| Catalyst | Temperature (°C) | Pressure | Acetone Conversion (%) | Isophorone Selectivity (%) | Reference(s) |

| Mg-Al Composite Oxide | 220 | Normal | 20.3 | 86.5 | patsnap.com |

| Mg-Al Composite Oxide | 250 | Normal | 25.2 | 90.0 | patsnap.com |

Supercritical Acetone Condensation Studies

The synthesis of isophorone from acetone under supercritical conditions is a more recent area of investigation. mdpi.comgoogle.com This approach utilizes the unique properties of supercritical fluids to potentially enhance reaction rates and selectivity. The process is conducted at high temperatures and pressures, for instance, at 300°C and 8 MPa or up to 320°C and 20 MPa. mdpi.com

Studies have demonstrated the potential for high selectivity under these conditions. Research using a mixed metal oxide catalyst containing strontium, magnesium, aluminum, and praseodymium in a continuous reactor under supercritical conditions (300°C and 8 MPa) achieved an isophorone selectivity of 91% with an acetone conversion of 41%. mdpi.com Another study employing a 10 wt% aqueous NaOH or KOH solution as a catalyst at 320°C and 20 MPa reported isophorone selectivity as high as 93% and yields greater than 90%. mdpi.com These findings suggest that supercritical acetone condensation can be a highly efficient pathway, though it requires equipment capable of handling harsh conditions. google.com

Catalytic Systems and Optimization for Isophorone Production

Homogeneous Catalysis Research

Homogeneous catalysts are predominantly used in the liquid-phase synthesis of isophorone. mdpi.com The most common examples are aqueous solutions of strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH). mdpi.comgoogle.com These catalysts are effective in promoting the necessary aldol condensation steps. researchgate.net

Research in this area focuses on optimizing reaction parameters to maximize yield and selectivity. For instance, patent literature from the 1960s described the use of low alkali concentrations (<1% by weight) and limited water content (<20%) at temperatures of 150-250°C. google.com More recent studies have explored using microreactor technology to optimize the process. mdpi.com Other research has investigated the use of organic bases, such as imidazole (B134444) derivatives, which can catalyze the reaction at lower temperatures (e.g., 160°C), achieving selectivities up to 71%, although they often require significantly longer reaction times. mdpi.com

Heterogeneous Catalysis Investigations (e.g., Metal Oxides, Hydrotalcites)

Heterogeneous catalysts are central to vapor-phase synthesis and have also been explored for liquid-phase and supercritical processes. mdpi.comgoogle.com These solid catalysts offer advantages in terms of separation from the product mixture and potential for regeneration and reuse. patsnap.com

Metal Oxides: Mixed metal oxides are a widely studied class of heterogeneous catalysts for this reaction. mdpi.com Magnesium-aluminum mixed oxides, often derived from hydrotalcite precursors, have shown significant promise. mdpi.compatsnap.com These materials possess tunable acid-base properties that can be optimized for the condensation reaction. researchgate.net In a continuous vapor-phase process, a mixed metal oxide containing strontium, magnesium, aluminum, and praseodymium yielded 91% selectivity at 41% conversion under supercritical conditions. mdpi.com

Hydrotalcites: Hydrotalcites, or layered double hydroxides (LDHs), are another important class of heterogeneous catalysts. google.comresearchgate.net Their basic properties make them suitable for catalyzing aldol condensations. researchgate.net Elf Atochem S.A. described the use of hydrotalcites (Mg₁₋ₓAlₓO₁₊ₓ) in batch stirred-tank experiments for liquid-phase synthesis, achieving an acetone conversion of 38% and an isophorone selectivity of 51%. google.com The calcination of hydrotalcites produces mixed oxides with high surface areas and stable structures, making them effective catalysts for C-C bond formation. researchgate.netmdpi.com

| Catalyst Type | Catalyst Example | Phase | Temperature (°C) | Acetone Conversion (%) | Isophorone Selectivity (%) | Reference(s) |

| Hydrotalcite | Mg₁₋ₓAlₓO₁₊ₓ | Liquid | - | 38 | 51 | google.com |

| Metal Oxide | Mg-Al Composite Oxide | Vapor | 250 | 25.2 | 90.0 | patsnap.com |

| Metal Oxide | Mg-Al Composite Oxide | Vapor | 290 | 44.8 | 94.5 | patsnap.com |

| Metal Oxide | Sr-Mg-Al-Pr Oxide | Supercritical | 300 | 41 | 91 | mdpi.com |

Catalyst Deactivation and Regeneration Studies in Isophorone Synthesis

The synthesis of isophorone, primarily through the self-condensation of acetone, is heavily reliant on catalytic processes. However, a significant challenge in the industrial production of isophorone is the deactivation of these catalysts over time. This deactivation can stem from several factors, with coke formation being a primary cause, particularly in vapor-phase reactions. mdpi.comgoogle.com To maintain process efficiency and economic viability, extensive research has been conducted on understanding the mechanisms of catalyst deactivation and developing effective regeneration strategies.

Regeneration of deactivated catalysts is a crucial aspect of the isophorone synthesis process. One study on Mg-Al mixed oxide catalysts noted a decrease in selectivity of approximately 5% for regenerated catalysts compared to fresh ones. mdpi.com This indicates that while regeneration can restore a significant portion of the catalyst's activity, a complete recovery may not always be achievable. The development of robust catalysts that are resistant to deactivation and can be efficiently regenerated remains an active area of research. The table below summarizes findings on different catalysts and their performance, including aspects related to their stability.

| Catalyst | Process Phase | Reported Selectivity (%) | Reported Conversion (%) | Notes on Deactivation/Regeneration |

| Mg-Al Mixed Oxide | Vapor | 86 | >70 | Regenerated catalyst showed a ~5% decrease in selectivity. mdpi.com |

| Mg-Al Mixed Oxide | Vapor | 95 | 36 | - |

| Mg-Al Mixed Oxide | Vapor | 56 | 20 | - |

| Lanthanum Aluminum Magnesium Oxide | Vapor | - | - | Used to prevent catalyst deactivation through coke formation. mdpi.com |

| Calcium Aluminum Magnesium Oxide | Vapor | - | - | Used to prevent catalyst deactivation through coke formation. mdpi.com |

Reaction Mechanism Elucidation in Isophorone Formation

The synthesis of isophorone is initiated by the aldol condensation of acetone in the presence of a base. vaia.comgoogle.com The base, typically a hydroxide such as potassium hydroxide (KOH), facilitates the formation of an enolate from an acetone molecule. vaia.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second acetone molecule. vaia.com This initial aldol addition reaction forms diacetone alcohol. mdpi.comwikipedia.org Subsequent dehydration of diacetone alcohol yields mesityl oxide. mdpi.comgoogle.comwikipedia.org The reaction then proceeds with another aldol condensation step, where mesityl oxide reacts with a third molecule of acetone. vaia.com This is followed by an intramolecular cyclization and dehydration to form the final isophorone product. vaia.comgoogle.com

The reaction pathway can be summarized in the following key steps:

Aldol addition: Two molecules of acetone react to form diacetone alcohol. mdpi.comwikipedia.org

Dehydration: Diacetone alcohol dehydrates to form mesityl oxide. mdpi.comgoogle.comwikipedia.org

Michael addition: Mesityl oxide reacts with another molecule of acetone. mdpi.com

Intramolecular aldol condensation and dehydration: The resulting intermediate undergoes cyclization and dehydration to yield isophorone. mdpi.comvaia.com

The reaction pathway to isophorone is characterized by the formation of several key intermediates and by-products. The primary intermediates are diacetone alcohol and mesityl oxide. mdpi.comvaia.comwikipedia.org The formation of these intermediates is a crucial part of the main reaction sequence leading to isophorone.

| Compound | Role in Isophorone Synthesis |

| Diacetone Alcohol | Key intermediate formed from the initial aldol addition of two acetone molecules. mdpi.comvaia.comwikipedia.org |

| Mesityl Oxide | Key intermediate formed from the dehydration of diacetone alcohol. mdpi.comvaia.comwikipedia.org |

| Phorones | By-product formed from the further condensation of mesityl oxide with acetone. mdpi.com |

| Beta-Isophorone | By-product and isomer of the desired alpha-isophorone. vaia.comwikipedia.org |

| Higher Condensation Products | A complex mixture of by-products that reduce the overall yield of isophorone. mdpi.comgoogle.com |

Kinetic modeling is an essential tool for understanding the intricate reaction network of isophorone synthesis and for optimizing reactor performance. researchgate.net By developing accurate kinetic models, researchers can predict how changes in reaction conditions, such as temperature, pressure, and catalyst concentration, will affect the concentrations of reactants, intermediates, and products over time. researchgate.net

A kinetic study of isophorone synthesis via the self-condensation of supercritical acetone catalyzed by aqueous KOH in a tubular flow reactor aimed to improve isophorone selectivity by reducing higher-boiling by-products. researchgate.net The study found that higher reaction temperatures led to increased isophorone selectivity. researchgate.net Based on the identification of main products, key reaction pathways were proposed and a corresponding kinetic model was developed. researchgate.net

These models are crucial for designing and optimizing industrial reactors, whether they are flow-through or ring-type reactors. researchgate.net The ability of a kinetic model to accurately predict the behavior of the reaction system under various conditions can reduce the need for extensive experimental work during reactor design and help in minimizing the production costs of isophorone. researchgate.net Good agreement between the model's predictions and experimental data across different temperatures confirms the model's reliability and applicability. researchgate.net

Novel Synthetic Approaches to Isophorone and its Analogs

While the traditional base-catalyzed self-condensation of acetone remains the dominant industrial method for isophorone production, research into novel synthetic approaches continues. These new methods aim to improve selectivity, reduce energy consumption, and enhance process safety and control.

Microreactor technology has emerged as a promising approach for the synthesis of isophorone. mdpi.com Microreactors offer several advantages over traditional batch or continuous reactors, including enhanced heat and mass transfer, precise control over reaction conditions, and improved safety due to the small reaction volumes. chimia.ch

In the context of isophorone synthesis, microreactors have been used to optimize the reaction conditions. For example, one study utilized microreactor technology with a KOH catalyst at a concentration of 1.8 wt% and a temperature of 280°C, achieving an isophorone selectivity of approximately 90%. mdpi.com This demonstrates the potential of microreactors to achieve high selectivity under specific, well-controlled conditions. The use of microchannel reactors or tubular reactors with static mixing elements has also been proposed to improve the per-pass conversion of acetone and the effective selectivity towards isophorone. google.com The precise temperature control offered by microreactors is particularly beneficial in managing the exothermic nature of the condensation reactions and minimizing the formation of unwanted by-products. chimia.ch

Utilization of Bio-derived Precursors (e.g., Bio-acetone) in Isophorone Synthesis

The transition towards a bio-based economy has spurred research into producing essential chemicals from renewable resources. Isophorone (CID 13095276), a versatile solvent and chemical intermediate, is traditionally synthesized from fossil-fuel-derived acetone. mdpi.comresearchgate.net However, recent advancements focus on utilizing bio-derived acetone, primarily produced through the Acetone-Butanol-Ethanol (ABE) fermentation process, as a sustainable feedstock. mdpi.comresearchgate.netrsc.org This approach allows for the production of "renewable isophorone," which is chemically identical to its fossil-based counterpart but possesses a significantly lower carbon footprint. evonik.comevonik.comipcm.it

Industrial manufacturing of isophorone occurs in either a liquid or vapor phase, with base catalysts being predominantly used. mdpi.com

Liquid-Phase Synthesis: This process, often catalyzed by homogeneous alkaline catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically operates at temperatures between 205 and 250 °C and pressures around 3.5 MPa. mdpi.com

Vapor-Phase Synthesis: This method employs solid heterogeneous catalysts, such as alkaline earth oxides or magnesium-aluminum composite oxides. mdpi.comgoogle.comgoogle.com

The use of bio-acetone does not alter the fundamental chemistry of isophorone synthesis. evonik.comipcm.it Leading chemical companies have successfully integrated renewable acetone into their existing production facilities, marketing a range of sustainable isophorone-based products. evonik.comipcm.itspecialchem.com These bio-based alternatives offer the same performance and processing characteristics as conventional products, providing a "drop-in" solution for industries seeking to improve their sustainability profile. evonik.comevonik.com The renewable content is verified through mass balance accounting, which tracks the flow of renewable materials through the production process and is certified by independent bodies like the International Sustainability and Carbon Certification (ISCC PLUS). specialchem.com

Research Findings on Catalytic Performance

The efficiency of converting bio-acetone to isophorone is highly dependent on the catalyst and reaction conditions. Research has explored various catalytic systems to maximize yield and selectivity.

Magnesium-aluminum composite oxides have shown promise as effective heterogeneous catalysts. google.comnus.edu.sg Studies using a fixed-bed reactor under atmospheric pressure have demonstrated high selectivity and stability. For instance, one study reported that with a magnesium-aluminum composite oxide catalyst, an acetone conversion rate of 44.8% and an isophorone selectivity of 94.5% could be achieved, with the catalyst remaining stable for over 1000 hours. google.comnus.edu.sg

The table below summarizes findings from various studies on the catalytic condensation of acetone to isophorone using different catalysts and conditions.

Table 1: Performance of Various Catalysts in Isophorone Synthesis from Acetone Data derived from multiple research publications.

| Catalyst System | Reaction Phase | Temperature (°C) | Acetone Conversion (%) | Isophorone Selectivity (%) | Isophorone Yield (%) | Source(s) |

| Magnesium-Aluminium Mixed Metal Oxide | Liquid | 200 | 31 | 51 | - | mdpi.com |

| Basic Anion Exchange Resin / KOH-Mg(NO₃)₂ doped Al₂O₃ | Liquid (Two-step) | 210 | - | up to 89 | up to 71 | mdpi.com |

| Calcium Carbide (CaC₂) | - | 150 | 81 | - | 21 | mdpi.com |

| Magnesium-Aluminium Composite Oxide | Gas | 220 | 20.3 | 86.5 | - | google.comnus.edu.sg |

| Magnesium-Aluminium Composite Oxide | Gas | 250 | 25.2 | 90.0 | - | google.comnus.edu.sg |

| Magnesium-Aluminium Composite Oxide | Gas | 290 | 34.5 | 90.2 | - | google.com |

| Titanium Dioxide (TiO₂) | Gas | - | - | - | 4.0 - 7.1 | uniovi.es |

These findings underscore the potential of bio-acetone as a viable, sustainable precursor for isophorone production. rsc.orgresearchgate.net The development of robust and highly selective catalysts is key to optimizing the process, further enhancing the environmental and economic benefits of renewable isophorone and its derivatives. google.comdntb.gov.ua

Derivatization and Chemical Transformations of Isophorone

Photochemical Reactions of Isophorone (B1672270)

Isophorone (3,5,5-trimethylcyclohex-2-en-1-one) exhibits diverse reactivity when subjected to photochemical conditions, leading to various structural isomers and cycloaddition products. mdpi.com The specific outcome of these reactions is highly dependent on factors such as the solvent and the presence of other reactants.

Photocycloaddition Studies (e.g., [2+2] cycloaddition)

The C=C double bond in the Isophorone ring is susceptible to photocycloaddition reactions with alkenes. A notable example is the [2+2] photocycloaddition with isopropenyl acetate (B1210297). cdnsciencepub.com This reaction, a Paterno-Büchi type reaction, involves the photo-induced excitation of the enone system, which then reacts with the alkene to form a cyclobutane (B1203170) ring. mdpi.com The irradiation of Isophorone in the presence of isopropenyl acetate leads to the formation of a photoadduct. cdnsciencepub.com

Another significant photochemical reaction is the photodimerization of Isophorone. cdnsciencepub.com In polar solvents, the yield of the photodimer is highest, while it decreases to zero in very non-polar solvents. cdnsciencepub.com This suggests that the polarity of the medium plays a crucial role in stabilizing the intermediates involved in the dimerization process.

Photoenolisation Mechanisms and Isomerization

Upon irradiation, Isophorone can undergo photodeconjugation to form its β,γ-unsaturated isomer, 3-methylidene-5,5-dimethylcyclohexanone. cdnsciencepub.com This photoisomerization is believed to proceed through a transient enol intermediate. mdpi.comcdnsciencepub.com The process involves the abstraction of a hydrogen atom from the C-5 methyl group by the excited carbonyl oxygen, forming a short-lived enol which then tautomerizes to the more stable deconjugated ketone. cdnsciencepub.com This photocatalyzed enolisation process is a key step in the isomerization from the α,β-unsaturated ketone to the β,γ-isomer. cdnsciencepub.com The resulting exocyclic methylene (B1212753) isomer is often unstable and can slowly revert to the thermodynamically more stable conjugated Isophorone. cdnsciencepub.com

Solvent Effects on Isophorone Photoreactivity

The solvent environment has a profound impact on the photochemical pathways of Isophorone, often determining the major product with high selectivity. cdnsciencepub.comnih.gov The competition between photocycloaddition, photodeconjugation (photoenolisation), and photodimerization is strongly influenced by solvent polarity. cdnsciencepub.com

For instance, in the reaction of Isophorone with isopropenyl acetate, the choice of solvent can completely switch the reaction outcome. In methanol (B129727), a polar protic solvent, the reaction exclusively yields the photoadduct from cycloaddition. cdnsciencepub.com Conversely, irradiating a solution of Isophorone in ethyl acetate, a less polar solvent, results in the exclusive formation of the deconjugated enone isomer. cdnsciencepub.com In non-polar solvents like benzene (B151609) and hexane, a mixture of deconjugation and cycloaddition products is observed, often accompanied by polymerization. cdnsciencepub.com

Generally, very polar solvents favor photodimerization, whereas non-polar solvents tend to suppress it. cdnsciencepub.com This demonstrates the critical role of solute-solvent interactions in modifying the energy landscapes of the excited states and influencing the reaction dynamics. nih.gov

| Solvent | Reactant | Major Photochemical Pathway | Primary Product | Source |

|---|---|---|---|---|

| Methanol | Isopropenyl Acetate | Photocycloaddition | Photoadduct | cdnsciencepub.com |

| Ethyl Acetate | Isophorone alone | Photodeconjugation/Isomerization | 3-methylidene-5,5-dimethylcyclohexanone | cdnsciencepub.com |

| Benzene | Isopropenyl Acetate | Mixture of Photodeconjugation and Photocycloaddition | Mixture of products | cdnsciencepub.com |

| Hexane | Isopropenyl Acetate | Mixture of Photodeconjugation and Photocycloaddition | Mixture of products | cdnsciencepub.com |

| Heptane | Isophorone alone | Photodeconjugation/Isomerization | 3-methylidene-5,5-dimethylcyclohexanone | cdnsciencepub.com |

Hydrogenation Chemistry of Isophorone

The hydrogenation of Isophorone can be selectively directed towards either the carbon-carbon (C=C) or the carbon-oxygen (C=O) double bond, yielding different valuable chemical intermediates. researchgate.netnih.gov The selectivity of this process is highly dependent on the choice of catalyst, solvent, and reaction conditions. rsc.orgresearchgate.net

Selective C=C Bond Hydrogenation to 3,3,5-Trimethylcyclohexanone (B147574) (TMCH)

The selective hydrogenation of the C=C double bond in Isophorone yields 3,3,5-Trimethylcyclohexanone (TMCH), an important organic solvent and pharmaceutical intermediate. researchgate.netnih.gov Achieving high selectivity for TMCH is crucial as over-hydrogenation can lead to the formation of 3,3,5-trimethylcyclohexanol (B90689), which is difficult to separate due to its close boiling point. nih.gov

A variety of catalysts, including both noble and non-noble metals, have been studied for this transformation. rsc.org Palladium-based catalysts, such as Pd/C and Pd/Al₂O₃, are known to strongly favor the hydrogenation of the C=C bond, resulting in high selectivity (approaching 100%) for TMCH. researchgate.netnih.gov Non-noble metal catalysts like Raney® Ni have also proven highly effective. rsc.orgnih.gov

The solvent plays a significant role in directing the selectivity. Tetrahydrofuran (THF) has been shown to dramatically promote the selective hydrogenation of Isophorone to TMCH. rsc.orgnih.gov For example, using Raney® Ni as the catalyst in THF, a 100% conversion of Isophorone with a 98.1% yield of TMCH can be achieved. rsc.orgnih.gov Other solvents like chloroform (B151607) and ethyl acetate also promote selectivity towards TMCH, though to a lesser extent than THF. nih.gov

| Catalyst | Solvent | Isophorone Conversion (%) | TMCH Yield (%) | Source |

|---|---|---|---|---|

| Raney® Ni | THF | 100 | 98.1 | rsc.orgnih.gov |

| 5% Pd/Al₂O₃ | Supercritical CO₂ | 99.9 | 99.5 | nih.gov |

| Ir/C | THF | 89.6 | 87.6 | nih.gov |

| Pt/C | THF | 39.5 | 38.7 | nih.gov |

| Raney® Ni | Chloroform | - | 85.4 | nih.gov |

| Raney® Ni | Ethyl Acetate | - | 79.8 | nih.gov |

Selective C=O Bond Hydrogenation to Unsaturated Alcohols

While hydrogenation of the C=C bond is often favored, it is also possible to selectively hydrogenate the carbonyl (C=O) group of Isophorone to produce the corresponding unsaturated alcohol, 3,5,5-trimethylcyclohex-2-en-1-ol (isophorol). researchgate.net This selective reduction is influenced by the reaction conditions, particularly the solvent.

Studies have shown that alcoholic solvents such as methanol, ethanol (B145695), and isopropanol (B130326) can promote the hydrogenation of the C=O bond over the C=C bond. nih.gov When the hydrogenation of Isophorone is carried out over Raney® Ni in ethanol, the yield of 3,5,5-trimethylcyclohexanol (the product of both C=C and C=O hydrogenation) increases significantly to 79.7%, indicating that alcoholic solvents favor the reduction of the carbonyl group. nih.gov This suggests that these solvents may act as hydrogen sources or otherwise modify the catalyst surface to favor C=O bond reduction. rsc.org

Catalytic Control and Stereoselectivity in Isophorone Hydrogenation

The selective hydrogenation of isophorone is a critical process for producing 3,3,5-trimethylcyclohexanone (TMCH), a valuable intermediate in the pharmaceutical and solvent industries. researchgate.netrsc.org This transformation requires precise control to hydrogenate the carbon-carbon double bond (C=C) while preserving the carbonyl group (C=O). researchgate.net Over-hydrogenation leads to the formation of 3,3,5-trimethylcyclohexanol, a byproduct that is difficult to separate from TMCH due to their similar boiling points. nih.gov

Research has extensively investigated various catalysts and reaction conditions to optimize the yield and selectivity of TMCH. researchgate.net Both noble metals (such as Palladium, Platinum, Iridium, and Rhodium) and non-noble metals (like Raney Ni, Co, Cu, and Fe) have been studied for this purpose. researchgate.netrsc.orgcardiff.ac.uk Palladium-based catalysts, particularly Pd/C and Pd/SiO2, have demonstrated high activity and selectivity, achieving over 99.7% conversion of isophorone and over 99.4% yield of TMCH under certain conditions. nih.gov

The choice of solvent also plays a crucial role in directing the reaction's outcome. researchgate.netnih.gov Tetrahydrofuran (THF) has been shown to significantly enhance the selectivity for TMCH by inhibiting the further hydrogenation of the carbonyl group. nih.gov For instance, using a Raney Ni catalyst in THF, a 100% conversion of isophorone with a 98.1% yield of TMCH has been reported. rsc.orgnih.gov Other solvents like ethyl acetate, chloroform, and DMF also promote the formation of TMCH. nih.govresearchgate.net Conversely, protic solvents such as methanol and ethanol tend to favor the formation of 3,3,5-trimethylcyclohexanol. nih.gov

Furthermore, stereoselectivity is a key aspect of isophorone hydrogenation. Asymmetric hydrogenation using a proline-modified palladium catalyst has achieved high enantioselectivity, with an enantiomeric excess of up to 98%. nih.govsurrey.ac.uk The stereochemical outcome is influenced by factors such as the catalyst support and particle size. nih.gov

| Catalyst | Solvent | Isophorone Conversion (%) | TMCH Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C | Solvent-free | >99.7 | >99.4 | nih.gov |

| Pd/SiO2 | Solvent-free | >99.7 | >99.4 | nih.gov |

| Raney® Ni | THF | 100 | 98.1 | rsc.orgnih.gov |

| Ir/C | THF | 89.6 | 87.6 | nih.gov |

| Pt/C | THF | 39.5 | 38.7 | nih.gov |

| NiC Composite | Ethyl Acetate | High | High | researchgate.net |

Aldol (B89426) Reaction Derivatives of Isophorone and π-Conjugation Studies

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of two carbonyl compounds to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orgsigmaaldrich.comorganic-chemistry.org Isophorone, with its reactive carbonyl group and α-hydrogens, can participate in such reactions.

Condensation of isophorone with aromatic aldehydes has been reported, leading to the formation of new, larger molecules with extended π-conjugated systems. scilit.com These reactions typically occur under basic or acidic catalysis. wikipedia.org The resulting products, which incorporate both the isophorone moiety and the aromatic ring, are of interest for their potential electronic and optical properties.

Recent studies have focused on designing and synthesizing novel donor–π–acceptor (D–π–A) and acceptor–π–D–π–A (A–π–D–π–A) dyes where isophorone acts as part of the π-conjugated bridge. researchgate.net For example, phenothiazine (B1677639) (a donor) has been linked to a vinyl isophorone unit (an acceptor) to create such dyes. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to explore the molecular structure, electronic properties, and intramolecular charge transfer (ICT) characteristics of these derivatives. researchgate.net The extension of the π-conjugation in these molecules generally leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in their UV-visible absorption spectra. researchgate.net These properties make isophorone-based dyes potential candidates for applications in materials science, such as in dye-sensitized solar cells. researchgate.net

Precursor Chemistry to Industrially Relevant Intermediates

Isophorone is a key starting material for several industrially vital chemicals, most notably isophorone diisocyanate (IPDI) and isophorone diamine (IPDA). mdpi.comevonik.com These derivatives form the basis of numerous high-performance materials.

Isophorone Diisocyanate (IPDI) Synthesis and Reactivity

Isophorone diisocyanate (IPDI) is a cycloaliphatic diisocyanate widely used in the production of light-stable and weather-resistant polyurethanes. evonik.comatamanchemicals.com These polyurethanes are utilized in coatings, adhesives, and sealants. vencorex.com

The synthesis of IPDI is a multi-step process that begins with isophorone. wikipedia.orgwipo.int The key intermediate is isophorone diamine (IPDA), which is then converted to IPDI through phosgenation. wikipedia.orgwikipedia.org

IPDI is an asymmetric molecule existing as a mixture of cis and trans isomers. wikipedia.orgpaint.org It possesses two isocyanate groups with different reactivities: a primary and a secondary isocyanate group. atamanchemicals.comwikipedia.org This differential reactivity is advantageous, allowing for high selectivity in reactions with hydroxyl compounds and leading to the formation of prepolymers with a low residual monomer content and narrow molecular weight distribution. paint.org The reaction selectivity is influenced by temperature and the choice of catalyst, with dibutyltin (B87310) dilaurate (DBTDL) being a common and highly selective catalyst. atamanchemicals.compaint.org

Isophorone Diamine (IPDA) Formation through Reductive Amination and Hydrogenation

Isophorone diamine (IPDA) is a crucial intermediate for IPDI synthesis and also serves as a curing agent for epoxy resins, particularly in applications requiring high UV stability. wikipedia.orgatamanchemicals.comatamanchemicals.com

The industrial production of IPDA from isophorone involves a three-step sequence: researchgate.netguidechem.com

Hydrocyanation: Isophorone reacts with hydrogen cyanide to form isophorone nitrile (IPN). wikipedia.orgatamanchemicals.com

Imidation: The IPN is then reacted with ammonia (B1221849) to form an intermediate imine. researchgate.netguidechem.com

Reductive Amination/Hydrogenation: The intermediate is subsequently hydrogenated in the presence of a catalyst (often cobalt-based) to yield IPDA. researchgate.netgoogle.compatsnap.com

This process produces a mixture of cis and trans isomers of IPDA. wikipedia.org The ratio of these isomers can be influenced by controlling the reaction conditions, such as temperature and the catalyst system. google.com For instance, a two-step temperature process with a ruthenium catalyst followed by a cobalt catalyst has been shown to yield a high cis/trans isomer ratio. google.com

Other Value-Added Chemical Conversions and Functionalizations

Beyond the major pathways to IPDI and IPDA, isophorone can be converted into other valuable chemicals.

One significant derivative is ketoisophorone (4-ketoisophorone), an important building block for the synthesis of carotenoids, vitamin E, and various flavoring and fragrance compounds. mdpi.compolimi.it The synthesis can proceed via the oxidation of isophorone, often through an intermediate like β-isophorone. mdpi.comprepchem.com Biocatalytic methods using enzymes like peroxygenases are also being explored for the selective oxidation of isophorone to ketoisophorone and its hydroxylated precursor, 4-hydroxyisophorone. polimi.itrsc.org Chemical oxidation often employs catalysts based on metals like cobalt or chromium in the presence of an organic base. prepchem.comgoogle.com

Advanced Spectroscopic and Diffraction Characterization Methodologies for Isophorone and Its Derivatives

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is a cornerstone in the characterization of molecular structures, providing a "fingerprint" based on the vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and elucidating the structure of organic molecules by measuring the absorption of infrared radiation, which excites molecular vibrations. osti.gov For isophorone (B1672270) and its derivatives, the FT-IR spectrum reveals characteristic absorption bands corresponding to its key structural features.

The α,β-unsaturated ketone moiety of the isophorone framework gives rise to distinct vibrational bands. The carbonyl (C=O) stretching vibration is particularly intense and appears in a characteristic region of the spectrum. For aliphatic ketones, this stretch is typically observed around 1715 cm⁻¹. orgchemboulder.com In α,β-unsaturated ketones like isophorone, this band is shifted to a lower wavenumber, generally appearing in the range of 1710-1665 cm⁻¹. orgchemboulder.com The C=C stretching vibration of the cyclohexene (B86901) ring also produces a notable absorption. Furthermore, the various C-H bonds within the molecule, including those of the methyl groups and the vinyl group, exhibit stretching and bending vibrations at specific frequencies.

For instance, the FT-IR spectrum of isophorone diisocyanate (IPDI), a common derivative, shows a very strong and characteristic absorption band for the isocyanate (-N=C=O) group around 2234 cm⁻¹. researchgate.net The C-H stretching vibrations in IPDI are observed around 2940 cm⁻¹. researchgate.net

Table 1: Representative FT-IR Vibrational Frequencies for Isophorone and a Derivative.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Example |

|---|---|---|---|

| C=O | Stretching | ~1675 | Isophorone |

| C=C | Stretching | ~1640 | Isophorone |

| C-H (sp³) | Stretching | 2850-3000 | Isophorone |

| C-H (sp²) | Stretching | >3000 | Isophorone |

| -N=C=O | Asymmetric Stretching | ~2234 | Isophorone Diisocyanate researchgate.net |

Infrared Reflection–Absorption Spectroscopy (IRAS) is a highly sensitive technique for studying the vibrational spectra of thin films and molecular adsorbates on reflective surfaces. nih.govnortheastern.edu This method is particularly valuable for investigating the orientation and interaction of molecules, such as isophorone derivatives, when adsorbed onto a substrate. nih.gov

In an IRAS experiment, infrared light is reflected off a surface at a high angle of incidence. When molecules are adsorbed on the surface, they absorb specific frequencies of infrared radiation, leading to a decrease in the reflected intensity. A key principle of IRAS is the surface selection rule, which states that only vibrational modes with a dynamic dipole moment perpendicular to the metal surface are strongly observed. northeastern.edu This allows for the determination of the orientation of the adsorbed molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H (proton) and ¹³C NMR spectroscopy are fundamental techniques for characterizing isophorone and its derivatives. The chemical shifts (δ) of the hydrogen and carbon nuclei are highly sensitive to their local electronic environment, providing a detailed map of the molecular structure.

For the parent compound, isophorone, the ¹H-NMR spectrum displays distinct signals for the vinyl proton, the methylene (B1212753) protons of the ring, and the protons of the three methyl groups. The vinyl proton typically appears in the downfield region due to the deshielding effect of the double bond. The protons on the carbon adjacent to the carbonyl group (α-protons) are also shifted downfield, typically appearing in the 2-2.7 ppm range. orgchemboulder.com

The ¹³C-NMR spectrum of isophorone provides complementary information, with characteristic signals for the carbonyl carbon, the two olefinic carbons, and the various aliphatic carbons of the ring and methyl substituents. The carbonyl carbon is significantly deshielded and appears at a high chemical shift value.

Table 2: ¹H and ¹³C NMR Chemical Shifts for Isophorone. bmrb.io

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH₃) | 1.93 | 24.54 |

| C2 (C(CH₃)₂) | - | 28.29 |

| C3 (C(CH₃)₂) | - | 28.29 |

| C4 (=CH) | 5.88 | 125.46 |

| C5 (CH₂) | 2.16 | 45.22 |

| C6 (CH₂) | 2.18 | 50.74 |

| C7 (=C-CH₃) | - | 160.35 |

| C8 (C=O) | - | 199.96 |

| C9 (C) | - | 33.52 |

| H attached to C4 | 5.88 | - |

| H attached to C5 | 2.16 | - |

| H attached to C6 | 2.18 | - |

| H of C1 methyl | 1.93 | - |

Data obtained in Chloroform-d at 298K, referenced to TMS. bmrb.io

Beyond standard 1D NMR, a variety of advanced NMR techniques are invaluable for the comprehensive analysis of isophorone derivatives. numberanalytics.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, confirming the molecular skeleton and the assignment of signals. bmrb.io

Furthermore, NMR spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions in real-time. nih.govchemrxiv.org By acquiring a series of ¹H NMR spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction kinetics. nih.gov This is particularly useful for studying the transformations of isophorone derivatives, for instance, in polymerization reactions or the synthesis of more complex molecules. Specialized techniques can be employed even when reactions cause spectral distortions or when non-deuterated solvents are used. chemrxiv.org

Electronic Spectroscopy and X-ray Absorption Techniques

Electronic spectroscopy probes the transitions between electronic energy levels within a molecule, while X-ray absorption techniques provide information about the electronic structure and local coordination environment of specific atoms.

UV-Visible spectroscopy, a form of electronic spectroscopy, is used to study compounds containing chromophores, such as the α,β-unsaturated ketone system in isophorone and its derivatives. These compounds typically exhibit π→π* and n→π* electronic transitions. The absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of other functional groups. For example, various isophorone derivatives have been shown to have absorption maxima in the visible range, from 325 to 500 nm, depending on the specific structure. hacibayram.edu.trplos.org The interaction of these derivatives with other molecules, such as DNA, can be monitored by changes in their UV-Vis spectra. plos.org

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that can provide detailed information about the local geometric and electronic structure of an absorbing atom. nih.gov It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES is sensitive to the oxidation state and coordination geometry of the absorbing atom, while EXAFS provides information about the bond distances and coordination numbers of neighboring atoms. nih.gov While not commonly reported for simple organic molecules like isophorone derivatives that lack heavy atoms, XAS could be a valuable tool if such a derivative were, for example, coordinated to a metal center in a catalyst or a functional material. In such cases, XAS could probe the local environment of the metal atom and its interaction with the isophorone-based ligand.

UV-Visible Spectroscopy for Electronic Transitions and Interactions

UV-Visible spectroscopy is a powerful technique for studying the electronic transitions within molecules like isophorone and its derivatives. slideshare.netlibretexts.org The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules containing π-systems and heteroatoms with non-bonding electrons (n-electrons), such as the α,β-unsaturated ketone moiety in isophorone, the most significant transitions are typically n → π* and π → π*. elte.hucutm.ac.in

The π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is generally characterized by a high molar extinction coefficient (ε). elte.hu The n → π* transition, involving the promotion of a non-bonding electron from the oxygen atom to the π* antibonding orbital, is typically of lower energy (occurs at a longer wavelength) and has a much lower intensity because it is spatially less favorable. elte.hucutm.ac.in

Studies on various isophorone derivatives demonstrate characteristic absorption bands in the UV-Vis region. For instance, research on specific vinyl-substituted isophorone derivatives has shown strong absorption maxima, which are crucial for applications in materials science, such as in solar cells. researchgate.net Furthermore, the interaction of isophorone derivatives with biological macromolecules like DNA has been extensively investigated using UV-Vis spectroscopy. nih.govsemanticscholar.org These studies often reveal changes in the absorption spectrum of the isophorone derivative upon binding to DNA, such as a shift in the wavelength of maximum absorbance (λmax) and a change in molar absorptivity. plos.orgresearchgate.net Such spectral shifts provide valuable information about the nature of the interaction, for example, suggesting an intercalative binding mode where the molecule inserts itself between the base pairs of the DNA. semanticscholar.orgplos.org

The following table summarizes representative UV-Vis absorption data for different isophorone derivatives, illustrating the typical range of electronic transitions.

| Isophorone Derivative | Solvent/Medium | λmax (nm) | Transition Type (Probable) | Reference |

|---|---|---|---|---|

| Isophorone | Not Specified | ~235 | π → π | General Literature |

| Vinyl Substituted Isophorone (Compound 5) | Not Specified | ~450 | π → π (extended conjugation) | researchgate.net |

| Isophorone Derivative (Isoa) | Sodium Cacodylate Buffer (pH 7.25) | ~500 | π → π | semanticscholar.org |

| Isophorone Derivative (Isob) | Sodium Cacodylate Buffer (pH 7.25) | ~515 | π → π | semanticscholar.org |

| Isophorone Derivative (Isoc) | Sodium Cacodylate Buffer (pH 7.25) | ~510 | π → π* | semanticscholar.org |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Adsorption Geometry and Electronic States

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a highly sensitive surface analysis technique that provides detailed information about the electronic structure and orientation of molecules adsorbed on surfaces. acs.orgmdpi.com The technique involves exciting a core-level electron (e.g., from the Carbon 1s orbital) to unoccupied molecular orbitals. The resulting absorption spectrum exhibits sharp resonances corresponding to these transitions, which are characteristic of specific chemical bonds (e.g., C=C, C=O) and their orientation relative to the polarized X-ray beam. bohrium.com

By using linearly polarized X-rays and varying the angle of incidence, NEXAFS can determine the adsorption geometry of the molecule on a surface. For example, it can reveal whether the cyclohexene ring of the isophorone derivative lies flat on the surface or is tilted at a specific angle. acs.orgnih.gov This orientational information is crucial for understanding interfacial phenomena in fields like catalysis and organic electronics. DFT calculations are often used in conjunction with experimental NEXAFS to simulate spectra for different possible adsorption geometries, aiding in the interpretation of the results. acs.orgnih.gov Changes in the NEXAFS spectra upon adsorption, compared to the gas phase, can also provide insights into the nature and strength of the molecule-substrate interaction, distinguishing between physisorption and chemisorption. bohrium.comnih.gov

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a primary technique for determining the three-dimensional arrangement of atoms within a crystalline solid. It is indispensable for elucidating the precise molecular structure and packing of compounds like isophorone and its derivatives in the solid state.

X-ray Single Crystal Diffraction for Precise Molecular Geometry Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the exact three-dimensional structure of a molecule. unimi.itwarwick.ac.uk This technique requires a well-ordered single crystal of the compound, which, when irradiated with X-rays, produces a unique diffraction pattern. rsc.org Analysis of this pattern allows for the calculation of the precise position of each atom in the crystal lattice, yielding accurate measurements of bond lengths, bond angles, and torsional angles. nih.gov

For a derivative of isophorone, an SCXRD analysis would provide unambiguous confirmation of its molecular connectivity and stereochemistry. It would reveal the precise conformation of the cyclohexene ring, the orientation of the substituent groups, and the geometry of the α,β-unsaturated ketone system. This level of structural detail is fundamental to understanding the molecule's chemical reactivity and physical properties.

Although a specific crystal structure for CID 13095276 is not publicly available, the Crystallography Open Database (COD) contains an entry for the parent compound, isophorone (CID 6544). nih.gov The table below presents the crystallographic data for isophorone as an example of the information obtained from an SCXRD experiment.

| Parameter | Value |

|---|---|

| Compound | Isophorone |

| COD ID | 4132867 |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 12.564(3) |

| b (Å) | 7.915(2) |

| c (Å) | 8.991(2) |

| α (°) | 90 |

| β (°) | 108.56(3) |

| γ (°) | 90 |

| Volume (ų) | 847.6(3) |

Powder X-ray Diffraction in Solid-State Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk solid sample. americanpharmaceuticalreview.com Unlike SCXRD, which requires a single crystal, PXRD is performed on a finely ground powder containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a "fingerprint" that is unique to a specific crystalline phase or polymorph. americanpharmaceuticalreview.comresearchgate.net

PXRD is crucial in the solid-state characterization of pharmaceutical and industrial compounds, including derivatives of isophorone. Its primary applications include:

Phase Identification: The PXRD pattern of an unknown sample can be compared to databases of known patterns to identify the compound and its specific crystalline form. researchgate.net

Polymorph Screening: Many organic molecules can crystallize in multiple different crystal structures, a phenomenon known as polymorphism. nih.govresearchgate.net Different polymorphs can have distinct physical properties, such as solubility and stability. PXRD is the principal tool for identifying and distinguishing between these polymorphs. americanpharmaceuticalreview.com

Crystallinity Assessment: The technique can differentiate between crystalline and amorphous (non-crystalline) solids. Crystalline materials produce sharp diffraction peaks, whereas amorphous materials yield a broad, featureless halo. americanpharmaceuticalreview.com

For a compound like CID 13095276, PXRD would be essential during its development and manufacturing to ensure the correct polymorphic form is consistently produced and to check for any crystalline impurities. The combination of PXRD with other analytical techniques, such as solid-state NMR and DFT calculations, can provide a comprehensive understanding of the solid-state structure, especially when single crystals are not available. rsc.org

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Changes

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. arxiv.org This technique is exceptionally sensitive to the three-dimensional structure of molecules, making it an invaluable tool for studying chiral derivatives of isophorone and monitoring conformational changes. nih.gov

While isophorone itself is achiral, many of its derivatives can be chiral. For these chiral molecules, CD spectroscopy can provide a unique spectral signature, known as a Cotton effect, which is characteristic of its absolute configuration and conformation. The sign and magnitude of the CD signal are directly related to the spatial arrangement of the chromophores within the molecule.

CD spectroscopy has been effectively used to study the interactions of isophorone derivatives with biological macromolecules. For example, when an achiral isophorone derivative binds to a chiral molecule like DNA, an induced circular dichroism (ICD) signal can be observed in the absorption region of the isophorone chromophore. plos.org This ICD signal demonstrates that the bound derivative has adopted a fixed, chiral conformation due to the influence of the DNA helix. Studies have shown that upon interaction with DNA, isophorone derivatives can produce ICD bands in the visible region (e.g., 360–544 nm), confirming the binding event and providing insights into the geometry of the complex. plos.org

Theoretical and Computational Investigations of Isophorone

Quantum Chemical Calculations

Quantum chemical calculations have proven to be invaluable tools for elucidating the molecular properties and reactivity of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). These computational methods provide detailed insights into the electronic structure and behavior of the molecule at the atomic level.

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry, electronic properties, and vibrational frequencies of molecules like isophorone. nih.govepstem.netresearchgate.net DFT calculations, for instance, have been used to analyze the molecular structure and interactions of similar chemical systems. nih.gov The theory allows for the accurate prediction of molecular geometries and the vibrational modes of the molecule, which can be compared with experimental spectroscopic data. wisc.edunih.gov

In DFT, the choice of the functional and basis set is crucial for obtaining accurate results. For example, the B3LYP hybrid functional combined with a 6-311++G(d,p) basis set is a common choice for geometry optimization and electronic property calculations of organic molecules. epstem.netresearchgate.net These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional structure of the isophorone molecule. Furthermore, DFT can be used to compute the infrared spectrum of the molecule by calculating its vibrational frequencies. This theoretical spectrum can then be compared with experimental data to aid in the assignment of vibrational bands. nih.gov

| Parameter | Description |

| DFT | A computational method for studying the electronic structure of many-body systems. nih.gov |

| Geometry Optimization | A process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. |

| Vibrational Frequencies | Calculations that predict the frequencies of molecular vibrations, corresponding to peaks in an infrared spectrum. wisc.edunih.gov |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comucsb.edu It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.commalayajournal.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's stability and reactivity. A smaller gap generally indicates a more reactive molecule. malayajournal.org

For isophorone, the distribution of the HOMO and LUMO across the molecule dictates its reactive sites. The HOMO is typically localized on the electron-rich parts of the molecule, such as the carbon-carbon double bond and the oxygen atom of the carbonyl group. In contrast, the LUMO is distributed over the conjugated system of the molecule. researchgate.net This distribution suggests that electrophilic attacks are likely to occur at the C=C double bond, while nucleophilic attacks will target the carbonyl carbon. FMO analysis is particularly useful in understanding reactions like hydrogenation, where the interaction between the orbitals of isophorone and the catalyst surface plays a key role. researchgate.net While FMO theory is a powerful predictive tool, it's important to note that for larger, more complex systems, the delocalized nature of these orbitals can sometimes make interpretation more challenging. nih.gov

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. researchgate.netekb.eg These descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and chemical softness (S).

Ionization Potential (IP) is the energy required to remove an electron from a molecule and is related to the HOMO energy (IP ≈ -EHOMO). ijarset.com

Electron Affinity (EA) is the energy released when an electron is added to a molecule and is related to the LUMO energy (EA ≈ -ELUMO). ijarset.com

Electronegativity (χ) is the power of an atom or molecule to attract electrons towards itself and is calculated as χ = (IP + EA) / 2. researchgate.netnih.gov

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution and is calculated as η = (IP - EA) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.net

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and indicates a higher propensity for chemical reactions.

These descriptors offer a framework for understanding the chemical behavior of isophorone and can be used to predict its reactivity in various chemical transformations.

| Descriptor | Formula | Description |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. ijarset.com |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. ijarset.com |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The ability to attract electrons. researchgate.netnih.gov |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness, indicating higher reactivity. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the behavior of molecules and their interactions with other substances over time. These methods are particularly useful for investigating complex processes such as adsorption on surfaces and chemical reactions.

The adsorption of isophorone on metal surfaces is a critical step in many catalytic processes, such as selective hydrogenation. Computational studies have been employed to investigate the adsorption geometry and interactions of isophorone on palladium (Pd) surfaces. researchgate.netacs.org On a Pd(111) surface, isophorone has been found to adsorb in a flat-lying geometry, with both the C=C and C=O bonds oriented parallel to the surface. researchgate.net This orientation facilitates the interaction of the π-systems of these functional groups with the d-orbitals of the palladium atoms.

The interaction involves a donation of electrons from the filled molecular orbitals of isophorone to the empty d-orbitals of the palladium, and a back-donation from the filled d-orbitals of the palladium to the empty antibonding orbitals of isophorone. researchgate.net This donation/back-donation mechanism is a key feature of the bonding between unsaturated organic molecules and transition metal surfaces. The strength of this interaction influences the catalytic activity and selectivity of the hydrogenation reaction. The adsorption energy of molecules on palladium surfaces can be significant, indicating a strong binding that is crucial for catalytic processes. uva.es The specific arrangement and electronic interactions of isophorone on the palladium surface are crucial for understanding the subsequent reaction pathways. nih.gov

Computational methods, particularly DFT, are extensively used to predict reaction pathways and calculate the energetics of chemical reactions, such as the hydrogenation of isophorone. nih.gov The selective hydrogenation of isophorone is an important industrial process, as it can yield either 3,3,5-trimethylcyclohexanone (B147574) or 3,3,5-trimethylcyclohexanol (B90689). nih.govresearchgate.net The desired product is often 3,3,5-trimethylcyclohexanone, which is a valuable intermediate. researchgate.net

Theoretical studies can map out the potential energy surface of the reaction, identifying the transition states and intermediates involved in the hydrogenation of the C=C double bond versus the C=O carbonyl group. nih.gov By calculating the activation energies for the different possible reaction pathways, it is possible to predict the selectivity of a given catalyst. For example, palladium-based catalysts are known to be highly selective for the hydrogenation of the C=C double bond in isophorone, leading to the formation of 3,3,5-trimethylcyclohexanone. researchgate.net Computational models can help explain this selectivity by showing that the activation barrier for the hydrogenation of the double bond is lower than that for the carbonyl group on a palladium surface. nih.gov These theoretical predictions are invaluable for the rational design of more efficient and selective catalysts. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Chemical Reactivity

The investigation of a chemical compound's reactivity and biological activity is greatly aided by the establishment of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR). SAR explores the connection between a molecule's two-dimensional or three-dimensional structure and its biological or chemical activity. QSAR takes this a step further by quantifying this relationship, creating mathematical models that can predict the activity of new or untested compounds. These models are invaluable in fields like drug discovery and materials science for designing molecules with desired properties.

The fundamental principle of QSAR is that the biological or chemical activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying a lead compound's structure and observing the corresponding changes in activity, a QSAR model can be developed. This process typically involves several key steps: assembling a diverse dataset of compounds with known activities, calculating molecular descriptors that quantify various structural and physicochemical properties, developing a mathematical equation that correlates these descriptors with activity, and validating the model to ensure its predictive power.

Computational Approaches to Isophorone Chemical Reactivity SAR

Computational chemistry provides powerful tools to elucidate the Structure-Activity Relationships of Isophorone and its derivatives at a molecular level. Density Functional Theory (DFT) is a particularly prominent method used to explore the electronic structure of molecules, which is fundamental to their reactivity. By calculating properties such as molecular orbital energies, electron density distribution, and electrostatic potential, researchers can gain insights into how structural modifications influence the chemical behavior of Isophorone derivatives.

A notable area of research involves the design of donor-π-acceptor (D-π-A) and acceptor-π-donor-π-acceptor (A-π-D-π-A) dyes where Isophorone acts as an electron-accepting moiety. In a study on phenothiazine-isophorone dyes, DFT calculations were employed to investigate their molecular geometry, electronic structures, and photophysical properties. researchgate.netemerald.com The calculations revealed that the conjugation of the electron-donating phenothiazine (B1677639) group with the electron-accepting Isophorone group leads to intramolecular charge transfer (ICT) transitions. emerald.com This ICT character is crucial for the observed photophysical properties.

The electronic properties of these Isophorone derivatives, as calculated by DFT, provide a basis for understanding their reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and potentially more reactive. researchgate.net For the phenothiazine-isophorone dyes, the calculated HOMO-LUMO energy gaps were found to be small, which is consistent with their absorption of light in the visible region. researchgate.net

The following table summarizes some of the calculated and experimental photophysical properties of two such phenothiazine-isophorone dyes, PTZ-1 (a D-π-A system) and PTZ-2 (an A-π-D-π-A system). These properties are a direct consequence of their electronic structure and demonstrate the structure-property relationships that can be elucidated through computational approaches.

| Compound | Solvent | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) | Molar Extinction Coefficient (ε, L mol-1 cm-1) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|---|

| PTZ-1 | Chloroform (B151607) | 414 | 566 | - | - |

| PTZ-2 | Chloroform | 425 | 588 | - | - |

Data sourced from Pigment & Resin Technology (2024). emerald.com

These computational studies, by providing a detailed understanding of the electronic landscape of Isophorone derivatives, form a critical component of SAR analysis. They allow for the rational design of new molecules with tailored electronic and, by extension, reactive properties.

Predicting Chemical Transformation Outcomes based on Structural Features

Computational chemistry also offers methodologies to predict the outcomes of chemical transformations based on the structural features of the reactants. By modeling the reaction pathways and calculating the energies of reactants, transition states, and products, it is possible to determine the most likely course of a reaction. DFT is a key tool in this area, as it can be used to map out the potential energy surface of a reaction, identifying the lowest energy pathways and thus predicting the major products.

While specific computational studies predicting the transformation outcomes of Isophorone itself are not widely available in the surveyed literature, the principles of this approach are well-established. For instance, the reactivity of different functional groups within a molecule can be assessed computationally. Isophorone diisocyanate (IPDI), a key derivative of Isophorone, contains two isocyanate groups with different reactivities—one aliphatic and one cycloaliphatic. researchgate.net Kinetic studies have experimentally demonstrated this differential reactivity, which is crucial for the controlled synthesis of polyurethanes. researchgate.netresearchgate.net

Computational models could be employed to theoretically investigate and quantify this reactivity difference. By calculating the activation energies for the reaction of each isocyanate group with an alcohol, for example, one could predict which group will react preferentially under given conditions. This type of computational prediction is invaluable for understanding and optimizing chemical processes.

The general workflow for predicting chemical transformation outcomes based on structural features using computational methods involves:

Reactant and Reagent Modeling: Building accurate three-dimensional models of the starting materials.

Reaction Pathway Exploration: Identifying all plausible reaction mechanisms and intermediates.

Transition State Searching: Locating the transition state structures for each elementary step in the proposed mechanisms.

Energy Calculations: Calculating the energies of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products).

Kinetic and Thermodynamic Analysis: Using the calculated energies to determine the reaction rates and equilibrium positions, thereby predicting the major products and their distribution.

Such computational approaches provide a powerful complement to experimental studies, offering detailed mechanistic insights and the ability to screen potential reactions and optimize conditions in silico.

Non-linear Optical (NLO) Property Theoretical Studies

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical data storage, optical switching, and frequency conversion. Organic molecules, particularly those with extended π-conjugated systems and significant intramolecular charge transfer, often exhibit large NLO responses. The theoretical investigation of these properties is a vibrant area of computational chemistry, with DFT being a primary tool for these studies.

The NLO response of a molecule is characterized by its hyperpolarizability. While linear polarizability describes the linear response of a molecule's dipole moment to an applied electric field, hyperpolarizabilities describe the non-linear responses. Theoretical calculations can predict these properties, providing a means to screen and design molecules with high NLO activity before undertaking their synthesis and experimental characterization.

While direct theoretical studies on the NLO properties of Isophorone are not extensively documented in the reviewed literature, the computational work on Isophorone derivatives for other applications provides strong indications of their potential NLO activity. The phenothiazine-isophorone dyes discussed previously, with their D-π-A and A-π-D-π-A structures, exhibit key features associated with high NLO response. researchgate.netemerald.com These include:

Intramolecular Charge Transfer (ICT): As established by DFT calculations, these molecules exhibit significant ICT from the electron-donating phenothiazine to the electron-accepting Isophorone moiety. emerald.com This charge separation upon excitation is a critical factor for enhancing NLO properties.

Small HOMO-LUMO Gap: The small energy gap between the HOMO and LUMO in these molecules, also determined by DFT, indicates high electronic polarizability, which is a prerequisite for a large NLO response. researchgate.net

The theoretical calculation of NLO properties typically involves determining the first and second hyperpolarizabilities (β and γ, respectively). These calculations are computationally intensive but can provide valuable insights into the structure-NLO property relationships. For a molecule to have a non-zero first hyperpolarizability (a requirement for second-order NLO effects like second-harmonic generation), it must be non-centrosymmetric. The design of D-π-A molecules is a common strategy to achieve this.

The following table outlines key molecular properties, often calculated using DFT, that are indicative of potential NLO activity.

| Property | Significance for NLO Activity | Computational Method |

|---|---|---|

| Small HOMO-LUMO Gap | Indicates high polarizability and ease of electronic excitation. | DFT |

| Large Dipole Moment Change upon Excitation | Signifies significant intramolecular charge transfer. | Time-Dependent DFT (TD-DFT) |

| Non-zero First Hyperpolarizability (β) | Quantifies the second-order NLO response. | DFT with an applied electric field or TD-DFT |

| Large Second Hyperpolarizability (γ) | Quantifies the third-order NLO response. | DFT with an applied electric field or TD-DFT |

Based on the computational studies of Isophorone derivatives that reveal significant ICT and small HOMO-LUMO gaps, it is reasonable to hypothesize that these and similar molecules could be promising candidates for NLO materials. Further theoretical studies focusing specifically on the calculation of their hyperpolarizabilities would be a valuable next step in exploring this potential.

Molecular Interactions and Biological Activity Mechanisms Non Clinical/non Human Focus

In Vitro Binding Studies

The interaction between small molecules and deoxyribonucleic acid (DNA) is a fundamental area of study in biochemistry. nih.gov Isophorone (B1672270) derivatives have been investigated to understand their mechanisms of binding with DNA, providing insights into their potential biological activities outside of clinical contexts. Spectroscopic studies on three specific isophorone derivatives—referred to as Isoa, Isob, and Isoc—have demonstrated their ability to interact with salmon testes DNA. nih.govbohrium.comnih.gov

The primary mode of interaction identified for these compounds is intercalative binding, where the planar aromatic chromophore of the isophorone derivative inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This stacking interaction is supported by several pieces of spectroscopic evidence. UV-Vis absorption spectroscopy revealed a hypochromic effect (a decrease in absorbance intensity) upon the addition of DNA to the isophorone solutions. nih.gov For derivatives Isoa and Isob, this was accompanied by a bathochromic shift (red shift) to longer wavelengths, which is a classic indicator of intercalative binding. nih.gov Derivative Isoc also showed a hypochromic effect, suggesting a strong stacking interaction with DNA base pairs. nih.gov

Fluorescence quenching experiments further corroborated these findings, indicating a direct binding interaction with the DNA base pairs. bohrium.com The stoichiometry of these interactions was determined to be 1:1, meaning one molecule of the isophorone derivative binds to one suitable site on the DNA. nih.govbohrium.com Furthermore, circular dichroism (CD) spectroscopy showed that all three investigated isophorone derivatives induce modifications in the structure of the DNA upon binding. bohrium.com Collectively, these studies confirm that isophorone derivatives can effectively bind to DNA via an intercalative mechanism. nih.govbohrium.com

| Derivative | UV-Vis λmax (nm) | Spectral Shift with DNA | Binding Mode | Stoichiometry (Isophorone:DNA) |

| Isoa | 485 | Hypochromism with 7 nm red shift | Intercalation | 1:1 |

| Isob | 495 | Hypochromism with 5 nm red shift | Intercalation | 1:1 |

| Isoc | 490 | Hypochromism, no significant shift | Intercalation/Stacking | 1:1 |

Protein-ligand interaction modeling is a computational technique used to predict and analyze the binding of a ligand (like isophorone) to a target protein. igem.wikimdpi.com While specific, publicly available studies modeling the interaction of CID 13095276 with non-mammalian or non-clinical protein targets are limited, the principles of these methods provide a framework for understanding potential interactions.

These studies typically employ molecular docking simulations to predict the preferred orientation of a ligand when bound to a protein, as well as the binding affinity. igem.wikimdpi.com The process involves creating 3D models of both the protein and the ligand. Computational tools then "dock" the ligand into the protein's binding site, calculating a score based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic interactions. mdpi.com

This approach can elucidate:

Binding Affinity : A quantitative measure of the strength of the interaction.

Binding Mode : The specific orientation and conformation of the ligand within the protein's active or allosteric site.

Key Interacting Residues : The specific amino acids in the protein that form crucial bonds or interactions with the ligand. nih.gov

For a compound like isophorone, modeling could explore its potential to interact with various microbial or fungal enzymes, such as those involved in metabolic pathways or plastic degradation. igem.wikimix-up.eu For example, researchers have used these methods to study how ligands bind to plastic-degrading esterases, providing insights that could guide the engineering of more efficient enzymes. igem.wiki Such in silico studies are foundational for predicting the biological activity of small molecules in various non-clinical biological systems.

Enzyme Inhibition Studies (Mechanistic Focus, Non-Clinical Context)

Enzyme inhibition is a process where a molecule, known as an inhibitor, binds to an enzyme and reduces its activity. numberanalytics.com This mechanism is a key regulatory feature in many biological pathways. Inhibitors can act in several ways, with the primary non-clinical mechanisms being competitive and non-competitive inhibition.

Competitive Inhibition : The inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. This increases the apparent Michaelis constant (Km) of the enzyme but does not affect the maximum reaction velocity (Vmax).